molecular formula C6H9N3O2 B12940478 5-Ethyl-1-methyl-2-nitroimidazole CAS No. 22796-67-4

5-Ethyl-1-methyl-2-nitroimidazole

Katalognummer: B12940478
CAS-Nummer: 22796-67-4
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: IKJZVLQZWUDHFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-1-methyl-2-nitro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 1-position, and a nitro group at the 2-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methyl-2-nitro-1H-imidazole typically involves the nitration of 5-ethyl-1-methylimidazole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 2-position of the imidazole ring .

Industrial Production Methods: Industrial production of 5-ethyl-1-methyl-2-nitro-1H-imidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Ethyl-1-methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Nitric acid and sulfuric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Amino derivatives: Formed through reduction of the nitro group.

    Nitroso derivatives: Formed through oxidation of the nitro group.

    Substituted imidazoles: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-1-methyl-2-nitro-1H-imidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-ethyl-1-methyl-2-nitro-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of essential biological processes, making the compound effective against certain microorganisms .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Ethyl-1-methyl-2-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position and the nitro group at the 2-position differentiates it from other nitroimidazoles, potentially leading to unique applications and mechanisms of action.

Eigenschaften

CAS-Nummer

22796-67-4

Molekularformel

C6H9N3O2

Molekulargewicht

155.15 g/mol

IUPAC-Name

5-ethyl-1-methyl-2-nitroimidazole

InChI

InChI=1S/C6H9N3O2/c1-3-5-4-7-6(8(5)2)9(10)11/h4H,3H2,1-2H3

InChI-Schlüssel

IKJZVLQZWUDHFV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CN=C(N1C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.